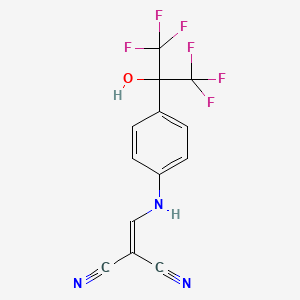

(((4-(2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile

Description

The compound (((4-(2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile features a unique structure characterized by:

- A central dicarbonitrile (methane-1,1-dicarbonitrile) core.

- A phenylamino group substituted at the para-position with a 2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl moiety.

Properties

IUPAC Name |

2-[[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)anilino]methylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F6N3O/c14-12(15,16)11(23,13(17,18)19)9-1-3-10(4-2-9)22-7-8(5-20)6-21/h1-4,7,22-23H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGRACRLDEHUVIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)O)NC=C(C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F6N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (((4-(2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile typically involves multiple steps:

Formation of the Trifluoro-Intermediate: : Initial steps often involve the formation of a trifluoromethylated intermediate through reactions such as trifluoromethylation of a suitable precursor.

Hydroxy Substitution: : This intermediate undergoes hydroxy substitution to introduce the hydroxy group at the desired position.

Phenylamino Group Introduction: : The phenylamino functionality is introduced through an amination reaction.

Final Coupling: : The final step involves coupling the phenylamino intermediate with a suitable dicarbonitrile reagent under specific conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions. High-throughput synthesis techniques and optimization of catalytic processes are critical for scalable production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The hydroxy group in the compound can undergo oxidation to form carbonyl derivatives.

Reduction: : The dicarbonitrile moiety can be reduced to corresponding amines under suitable conditions.

Substitution: : Both the phenyl and trifluoromethyl groups can be involved in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are typically used.

Reduction: : Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are common.

Substitution: : Reagents include halogenating agents or nucleophiles like alkoxides.

Major Products

Oxidation: : Carbonyl compounds.

Reduction: : Amines.

Substitution: : Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

The compound serves as a versatile building block in organic synthesis, enabling the creation of complex molecular architectures.

Biology

Research has explored its potential as a bioactive molecule, particularly in the development of pharmaceutical candidates due to its ability to interact with biological targets.

Medicine

In medicinal chemistry, it is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

Its unique functional groups make it valuable in materials science for the development of advanced polymers and coatings.

Mechanism of Action

The mechanism by which (((4-(2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile exerts its effects typically involves interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl groups enhance lipophilicity and metabolic stability, allowing the compound to efficiently penetrate biological membranes and interact with intracellular targets. The phenylamino moiety can form hydrogen bonds and π-π interactions with target proteins.

Comparison with Similar Compounds

((3-Fluorophenyl)methylene)methane-1,1-dicarbonitrile

Structure :

- Dicarbonitrile core with a 3-fluorophenyl substituent.

Key Differences : - Substituent Complexity : The target compound has a bulkier, multi-fluorinated ethyl group, whereas this analog has a simpler 3-fluorophenyl group.

- Applications : Safety data for ((3-fluorophenyl)methylene)methane-1,1-dicarbonitrile indicate industrial use as a chemical intermediate , while the target’s complex substituents may favor specialized roles (e.g., catalyst ligands).

Benzene-1,3-dicarbonitrile Derivatives (B5A, B6A, B7A)

Examples :

- B5A: 2-amino-4-methyl-6-(4-methylsulfonylphenyl)benzene-1,3-dicarbonitrile.

- B7A: 2-amino-4-methyl-6-[4-(trifluoromethyl)phenyl]benzene-1,3-dicarbonitrile. Key Differences:

- Core Structure : These derivatives have a benzene-1,3-dicarbonitrile backbone, differing from the methane-1,1-dicarbonitrile core of the target.

- Substituents : B7A includes a trifluoromethylphenyl group, but lacks the hydroxyl and ethyl chain present in the target.

- Functionality : B5A/B6A/B7A are studied as catalysts , with sulfonyl/sulfanyl groups enhancing electron-withdrawing effects. The target’s hydroxyl group may introduce additional reactivity or solubility.

Anthraquinone-Linked Dicarbonitrile: (((4-Hydroxy-9,10-dioxoanthryl)amino)methylene)methane-1,1-dicarbonitrile

Structure :

- Dicarbonitrile core linked to an anthraquinone moiety via an amino group. Key Differences:

- Aromatic System: The anthraquinone group introduces extended conjugation, likely enhancing UV/Vis absorption (useful for dyes or sensors) .

- Solubility: The anthraquinone’s planar structure may reduce solubility compared to the target’s flexible ethyl-hydroxy group.

- Molecular Weight: The anthraquinone derivative (MW 315.28) is heavier than the target, which lacks fused aromatic rings.

Comparative Data Table

Research Findings and Insights

- Solubility : The hydroxyl group may improve aqueous solubility relative to purely fluorinated analogs like ((3-fluorophenyl)methylene)methane-1,1-dicarbonitrile .

- Stability: The anthraquinone derivative’s fused aromatic system suggests higher thermal stability, whereas the target’s ethyl-hydroxy chain might confer conformational flexibility.

Biological Activity

The compound (((4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile, commonly referred to as T0901317, exhibits significant biological activity primarily as a ligand for nuclear receptors involved in metabolic regulation. This article explores its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C17H12F9N3O3

- Molecular Weight : 481.3 g/mol

- IUPAC Name : N-(2,2,2-trifluoroethyl)-N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}benzenesulfonamide

T0901317 is primarily recognized as an agonist for liver X receptors (LXRα and LXRβ), which play critical roles in lipid metabolism and cholesterol homeostasis. In addition to its LXR activity, T0901317 has been shown to inhibit retinoid-related orphan receptors (RORα and RORγ), which are involved in various physiological processes including gluconeogenesis and immune function.

Key Findings:

- LXR Activation : T0901317 activates LXR pathways leading to the regulation of genes involved in lipid metabolism.

- ROR Inhibition : The compound binds with high affinity (K_i = 132 nM for RORα and 51 nM for RORγ), inhibiting their transcriptional activity and thereby modulating glucose metabolism in hepatic cells .

Lipid Metabolism

T0901317 enhances the expression of genes involved in lipid uptake and storage while inhibiting gluconeogenic pathways. Studies show that treatment with T0901317 results in:

- Increased expression of ATP-binding cassette transporters (ABCA1 and ABCG1).

- Decreased levels of glucose-6-phosphatase (G6Pase), a key enzyme in gluconeogenesis .

Immune Function

The compound's inhibition of RORs suggests potential applications in modulating immune responses. By repressing ROR-dependent pathways, T0901317 may influence inflammation and immune cell differentiation.

Study 1: HepG2 Cell Line

In HepG2 cells treated with T0901317:

- Objective : To evaluate the effects on glucose metabolism.

- Results : A significant reduction in G6Pase mRNA levels was observed, indicating effective repression of gluconeogenesis through ROR inhibition .

Study 2: Metabolic Disorders

Research indicated that T0901317 could serve as a therapeutic agent for metabolic disorders due to its dual action on LXRs and RORs. Its ability to modulate lipid levels while concurrently affecting glucose metabolism positions it as a candidate for further development in treating conditions like diabetes and hyperlipidemia .

Summary of Biological Activities

| Activity Type | Mechanism | Observed Effects |

|---|---|---|

| LXR Agonism | Activation of LXRα/β | Increased lipid uptake |

| ROR Inhibition | Binding to RORα/γ | Decreased gluconeogenesis |

| Immune Modulation | Repression of ROR-dependent transcription | Potential anti-inflammatory effects |

Q & A

Q. What synthetic routes are recommended for preparing (((4-(2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile?

A plausible synthesis involves two key steps:

- Step 1 : Condensation of 4-amino-phenyl trifluoromethyl carbinol derivatives with a 1,3-dicarbonyl precursor (e.g., malononitrile) under acidic or basic conditions to form the imine linkage. This is analogous to the Schiff base formation observed in structurally related compounds, such as 2-(((2,4-difluorophenyl)amino)methylene)cyclohexane-1,3-dione .

- Step 2 : Introduction of the trifluoromethyl-hydroxyethyl group via radical addition. Manganese(III) acetate can act as an oxidant to facilitate radical-mediated coupling, as demonstrated in the synthesis of trifluoromethylated dihydrofurans .

Key considerations : Use anhydrous solvents (e.g., THF or DMF) and monitor reaction progress via TLC or HPLC to minimize side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 19F NMR : Critical for identifying trifluoromethyl (-CF₃) and trifluoroethyl (-CF₂CF₃) groups due to distinct chemical shifts (e.g., -70 to -80 ppm for -CF₃) .

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula accuracy, especially for high-fluorine-content compounds.

- X-ray Crystallography : Resolves stereochemical ambiguities in the hydroxy-trifluoromethyl ethyl group, as shown in analogous fluorophenyl ketones .

- IR Spectroscopy : Validates the presence of nitrile (-C≡N) and hydroxyl (-OH) functional groups.

Q. How can researchers assess the compound’s stability under experimental conditions?

- Hydrolytic Stability : Conduct pH-dependent degradation studies in aqueous buffers (pH 2–12) at 25–60°C, monitoring via HPLC .

- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds.

- Light Sensitivity : Store samples in amber vials and compare NMR spectra before/after light exposure .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the radical addition step?

- Design of Experiments (DoE) : Vary parameters such as Mn(III) acetate equivalents (1.0–2.5 eq.), temperature (20–80°C), and solvent polarity (e.g., acetonitrile vs. DCM) .

- Catalyst Screening : Test alternative oxidants (e.g., ceric ammonium nitrate) or radical initiators (AIBN).

- In Situ Monitoring : Use inline FTIR or Raman spectroscopy to track intermediate formation and adjust reaction time dynamically.

Q. What electronic effects do the trifluoromethyl groups exert on the compound’s reactivity?

- Electron-Withdrawing Effects : The -CF₃ group reduces electron density at the phenyl ring, enhancing electrophilicity of the imine moiety. This can be quantified via Hammett substituent constants (σₚ ≈ 0.54 for -CF₃) .

- Impact on Reaction Pathways : Compare reactivity with non-fluorinated analogs in nucleophilic addition or cyclization reactions. For example, fluorinated analogs may favor Michael additions over aldol condensations.

Q. How can researchers validate the proposed radical mechanism in the synthesis?

- Radical Trapping Experiments : Introduce TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to quench free radicals; a significant yield drop supports radical intermediates .

- Isotopic Labeling : Use 13C-labeled malononitrile to track carbon incorporation via 13C NMR.

- Kinetic Studies : Measure rate dependence on Mn(III) concentration to distinguish between radical chain and single-electron transfer pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.